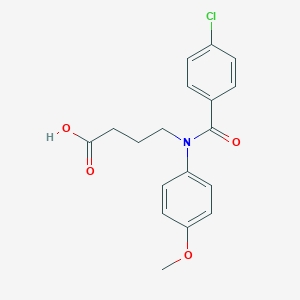

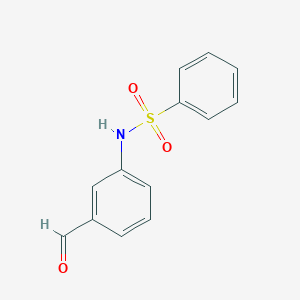

N-(3-formylphenyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-formylphenyl)benzenesulfonamide” is a chemical compound with the molecular formula C13H11NO3S . It has an average mass of 261.296 Da and a monoisotopic mass of 261.045959 Da .

Synthesis Analysis

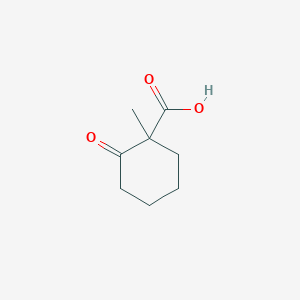

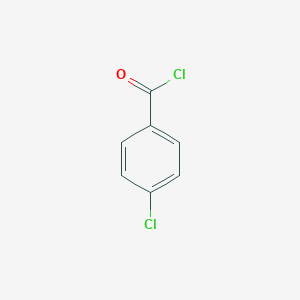

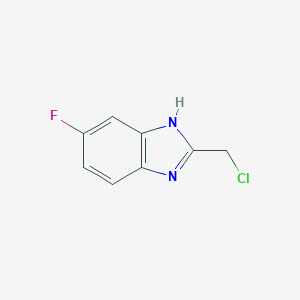

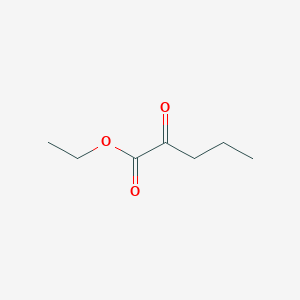

The synthesis of benzenesulfonamide derivatives, including “N-(3-formylphenyl)benzenesulfonamide”, has been described in several studies . The process involves various chemical reactions, including intramolecular cyclization rearrangement .Molecular Structure Analysis

The molecular structure of “N-(3-formylphenyl)benzenesulfonamide” includes a sulfonamide functional group, which is characteristic of this class of compounds . The structure has been confirmed by various spectroscopic methods .Chemical Reactions Analysis

Benzenesulfonamide derivatives, including “N-(3-formylphenyl)benzenesulfonamide”, have been studied for their inhibitory effects on carbonic anhydrase IX . This enzyme plays a key role in tumor cell metabolism, making it a potential target for anticancer therapies .Physical And Chemical Properties Analysis

“N-(3-formylphenyl)benzenesulfonamide” has a density of 1.4±0.1 g/cm3, a boiling point of 436.4±47.0 °C at 760 mmHg, and a flash point of 217.7±29.3 °C . It has four hydrogen bond acceptors, one hydrogen bond donor, and four freely rotating bonds .科学的研究の応用

Anticancer Agents

“N-(3-formylphenyl)benzenesulfonamide” and its derivatives have been studied for their potential as anticancer agents . They have been found to inhibit carbonic anhydrase IX, a gene that is overexpressed in many solid tumors . This inhibition can potentially be a useful target for discovering novel antiproliferative agents .

Antimicrobial Agents

In addition to their anticancer properties, these compounds have also been studied for their antimicrobial properties . The ability to inhibit carbonic anhydrase IX can also potentially make them effective against certain types of bacteria .

Synthesis of New Compounds

“N-(3-formylphenyl)benzenesulfonamide” can be used in the synthesis of new compounds . For example, it has been used in the synthesis of new aryl thiazolone–benzenesulfonamides .

Study of Cell Metabolism

The study of “N-(3-formylphenyl)benzenesulfonamide” and its derivatives can provide insights into cell metabolism . Changes in gene expression can cause uncontrolled cell proliferation and consequently tumor hypoxia . Studying these compounds can help understand these processes better .

Development of Green Chemistry

“N-(3-formylphenyl)benzenesulfonamide” and its derivatives can be used in the development of green chemistry . They can be used in the preparation of 1,2-diamines from N-tosylaziridine/ (S)- (+)-2-Benzyl-1- (p-tolylsulfonyl)aziridine and aryl amines in the presence of magnetically separable graphene-based nanohybrid (CoFe@rGO) under mild and solvent-free conditions .

Study of Enzyme Inhibition

These compounds can be used to study enzyme inhibition . For example, certain derivatives have shown excellent enzyme inhibition against carbonic anhydrase IX and II .

Safety And Hazards

将来の方向性

The future directions for research on “N-(3-formylphenyl)benzenesulfonamide” and related compounds could involve further exploration of their potential as anticancer agents . Their selective inhibition of carbonic anhydrase IX makes them promising candidates for the development of novel antiproliferative drugs .

特性

IUPAC Name |

N-(3-formylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S/c15-10-11-5-4-6-12(9-11)14-18(16,17)13-7-2-1-3-8-13/h1-10,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNPRCCUVAUTHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383413 |

Source

|

| Record name | N-(3-formylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-formylphenyl)benzenesulfonamide | |

CAS RN |

151721-35-6 |

Source

|

| Record name | N-(3-formylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-trione](/img/structure/B129210.png)

![2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2S-(2-alpha-,3a-bta-,5-alpha-,6a-bta-)](/img/structure/B129224.png)

![5-Bromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B129225.png)